![molecular formula C17H11N3O2 B3033170 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 918147-52-1](/img/structure/B3033170.png)
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Vue d'ensemble
Description
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of oxazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base, followed by cyclization with phenylglyoxal . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one derivatives in anticancer therapies. For instance:
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to evaluate their anticancer properties. A notable study demonstrated that certain piperazine-substituted variants exhibited selective activity against leukemia and colon cancer cell lines, suggesting a promising avenue for targeted cancer therapy .
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of specific cellular pathways involved in cancer proliferation. Detailed mechanistic studies are ongoing to elucidate these pathways further.
Organic Electronics
The compound's ability to act as a semiconductor has led to its exploration in organic electronic devices:
- Light Emitting Diodes (LEDs) : Research indicates that derivatives of this compound can be used in the fabrication of organic LEDs due to their favorable electron transport properties .
- Photovoltaic Applications : The compound's properties are also being investigated for use in organic photovoltaic cells, where it may enhance light absorption and conversion efficiency.
Table 1: Anticancer Activity of Derivatives
Compound Name | Target Cancer Type | IC50 (µM) | Selectivity Index |
---|---|---|---|
7-Piperazin-1-yl-2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidine | Leukemia | 12.5 | High |
7-(4-Ethylpiperazin-1-yl)-2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidine | Colon Cancer | 15.0 | Moderate |
Table 2: Electronic Properties
Property | Value |
---|---|
Electron Mobility | High |
Energy Gap | 2.1 eV |
Conductivity | Moderate |
Case Study 1: Anticancer Evaluation
In a recent study published in Pharmaceutical Chemistry Journal, a series of derivatives were synthesized and evaluated for their anticancer properties. The study found that the most selective derivative demonstrated significant activity against leukemia cell lines with an IC50 value of 12.5 µM . This highlights the potential for further development into therapeutic agents.
Case Study 2: Organic Electronics Development
A research group at a leading university explored the use of this compound in organic LEDs. They reported that devices fabricated with these materials exhibited superior brightness and efficiency compared to traditional organic semiconductors . This work underscores the versatility of the compound beyond medicinal applications.
Mécanisme D'action
The mechanism of action of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyloxazole: Known for its use as an organic scintillator and wavelength shifter.
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Studied for its potential as an FGFR1 inhibitor with anticancer properties.
Uniqueness
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific structural features that confer distinct biological activities and applications. Its combination of oxazole and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents and advanced materials .
Activité Biologique
Overview
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one (CAS No. 918147-52-1) is a heterocyclic compound belonging to the oxazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology. Research has demonstrated its effects on various cancer cell lines and its mechanisms of action, which include inhibition of specific kinases involved in tumor growth and angiogenesis.
The biological activity of this compound primarily involves its interaction with key molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), Aurora A kinase, and Janus kinases (JAK1 and JAK2). These kinases are critical in cell signaling pathways that regulate proliferation and survival of cancer cells .
- Caspase Activation : It may activate the caspase cascade, leading to apoptosis in cancer cells, which is essential for effective cancer treatment .
- Anti-Angiogenic Properties : By inhibiting VEGFR-2, the compound can prevent angiogenesis, the formation of new blood vessels that supply nutrients to tumors .
Biological Evaluation
Several studies have evaluated the cytotoxicity and anticancer potential of this compound against various human cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 (Lung Carcinoma) | 0.33 | Inhibitory activity on VEGFR-2 |
MCF7 (Breast Adenocarcinoma) | 0.29 | Pro-apoptotic effects |
HT29 (Colon Adenocarcinoma) | Not specified | Cytotoxicity assessed |
LoVo (Metastatic Colon Adenocarcinoma) | Not specified | Cytotoxicity assessed |
These findings indicate that this compound exhibits significant antiproliferative activity across multiple cancer types.
Case Studies
- Anticancer Activity : A study synthesized various oxazolo[5,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that compounds similar to this compound showed promising anticancer properties through inhibition of P-glycoprotein and induction of apoptosis in cancer cells .
- VEGFR-2 Inhibition : Another research effort focused on synthesizing trisubstituted oxazolo[5,4-d]pyrimidines and assessing their inhibitory effects on VEGFR-2. The most potent derivative exhibited IC50 values comparable to known inhibitors, underscoring the potential of this class of compounds in therapeutic applications against tumor angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the oxazolo[5,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substituents at specific positions can enhance or diminish kinase inhibitory effects.
- The introduction of functional groups such as nitrophenyl or halogens at strategic locations has been linked to improved anticancer efficacy against specific cell lines.
Propriétés
IUPAC Name |
2,5-diphenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-13-15(18-14(19-16)11-7-3-1-4-8-11)20-17(22-13)12-9-5-2-6-10-12/h1-10H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOVHCEVMKHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678907 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918147-52-1 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.